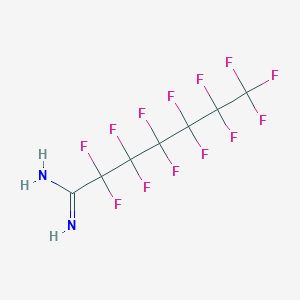
6-甲氧基-1-苯基-1,2,3,4-四氢异喹啉
描述
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a natural product . It is used as a chemical reagent, organic intermediate, fine chemical, and in pharmaceutical research and development .
Synthesis Analysis
An improved and practical synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline has been reported from inexpensive 2-(3-methoxyphenyl)ethylamine using a Pictet−Spengler condensation via a novel aminal intermediate . This synthesis significantly lowers the cost and provides easy access to 6-methoxy-1,2,3,4-tetrahydroisoquinoline or its HCl salt on a large scale .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is C10H13NO . The InChI is 1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 . The molecular weight is 163.22 g/mol .Chemical Reactions Analysis
The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The melting point of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is 37-41 °C (lit.) . The SMILES string is COc1ccc2NCCCc2c1 .科学研究应用
Anti-Infective Applications
1,2,3,4-Tetrahydroisoquinolines (THIQ) based compounds, including “6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline”, have shown diverse biological activities against various infective pathogens . These compounds can be used in the development of new anti-infective drugs.
Neurodegenerative Disorders
THIQ based compounds have been found to exert significant effects against neurodegenerative disorders . This makes “6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” a potential candidate for the development of drugs targeting such disorders.
Anti-Cancer Applications
THIQs have been identified as ‘privileged scaffolds’ in the design and synthesis of novel biologically active derivatives of interest in drug development, including anti-cancer compounds . This suggests that “6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” could have potential applications in cancer treatment.
Parkinson’s Disease Treatment
THIQs have been associated with the treatment of Parkinson’s disease . Therefore, “6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” could be explored for its potential use in the treatment of this disease.
Immune Checkpoint Inhibition
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This suggests that “6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” could be used in the development of immune checkpoint inhibitors.
Anti-Inflammatory Applications
THIQs have been associated with anti-inflammatory properties . This indicates that “6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” could be used in the development of anti-inflammatory drugs.
安全和危害
作用机制
Target of Action
6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are also known to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner .
Mode of Action
The compound interacts with its targets by inhibiting the high-affinity uptake of serotonin (5-HT), which is a neurotransmitter that contributes to feelings of well-being and happiness . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for the same binding site .
Biochemical Pathways
The compound affects the serotonin pathway, specifically the reuptake process. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .
Result of Action
The result of the compound’s action is an increase in the concentration of serotonin in the synaptic cleft. This can lead to enhanced and prolonged serotonergic activity, which may have therapeutic benefits in the treatment of conditions such as depression and anxiety .
Action Environment
The action of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability and efficacy. Additionally, the compound’s action may be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions.
属性
IUPAC Name |
6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBDOMSNOULHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231802 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25263-48-3 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25263-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

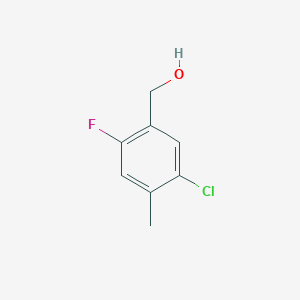
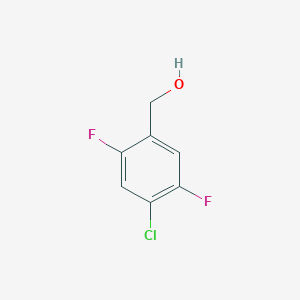
![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)
![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)
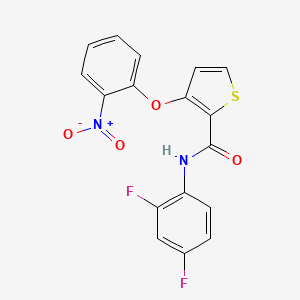
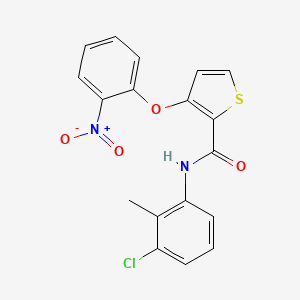
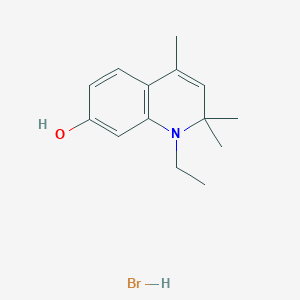
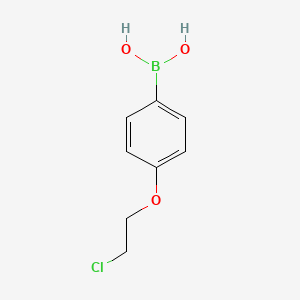
![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)
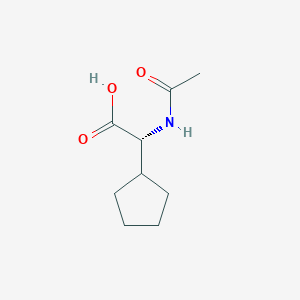
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)


